3-ヨード安息香酸ベンジル

概要

説明

Benzyl 3-iodobenzoate is a compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from studies involving iodine-containing aromatic compounds and benzoate derivatives. These compounds are of interest due to their potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of iodine-containing benzoates can be inferred from the preparation of various iodine(III) reagents derived from 3-iodosylbenzoic acid, as described in the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid . Additionally, the iodocyclization of 2-(1-alkynyl)benzylic alcohols to form iodo-substituted compounds under mild conditions suggests a potential route for the synthesis of benzyl 3-iodobenzoate .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate, has been studied, revealing topotactically aligned crystal structures and the potential for hydrolysis to simpler benzoic acids . Similar structural analyses have been conducted on other iodine-containing benzoates, which may provide insights into the molecular structure of benzyl 3-iodobenzoate .

Chemical Reactions Analysis

Iodine-containing benzoates participate in various chemical reactions, such as the iodobenzene-catalyzed cyclization of sulfonamides and the iodine-mediated amination of benzylic sp3 C–H bonds . These reactions highlight the reactivity of iodine within the benzoate framework and suggest possible transformations for benzyl 3-iodobenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-iodobenzoate can be extrapolated from studies on similar compounds. For instance, the synthesis of mesogenic benzoic acids with large branches indicates the potential for liquid crystalline behavior at high temperatures . The crystal structure of 3,4-di-t-butylbenzoic acid provides information on the crystal packing and possible strain within the benzene ring, which could be relevant to the physical properties of benzyl 3-iodobenzoate .

科学的研究の応用

非線形光学材料の合成

3-ヨード安息香酸ベンジルは、非線形光学(NLO)特性を持つ材料の合成に使用されます。これらの材料は、周波数倍、光スイッチング、電気光学変調などの用途に不可欠です。 この化合物は、目的のNLO特性を持つ結晶の形成に貢献する能力があるため、高度な光電子デバイスの開発に役立ちます .

有機合成と触媒作用

有機化学では、3-ヨード安息香酸ベンジルは複雑な分子の合成のための出発物質として役立ちます。それは、炭素-炭素結合および炭素-ヘテロ原子結合の構築に不可欠な、銅触媒カップリング反応に特に有用です。 この用途は、製薬業界と農薬の合成に不可欠です .

医薬品研究

3-ヨード安息香酸ベンジルの誘導体は、その潜在的な医薬品用途について研究されています。それらは、多くの天然物や医薬品に多く見られるインドール誘導体の合成に使用されます。 インドールは細胞生物学において重要な役割を果たし、その抗癌、抗菌、およびその他のさまざまな治療特性が研究されています .

生物学的研究

この化合物は、生物学的研究、特に生物活性インドール誘導体の合成においても重要な役割を果たします。これらの誘導体は、抗ウイルス、抗炎症、および抗酸化特性など、幅広い活性を示します。 このような化合物は、新しい治療法や薬剤の探索において非常に興味深いものです .

材料科学

材料科学では、3-ヨード安息香酸ベンジルは、特定の熱的および誘電的特性を持つ材料を作成するために使用されます。 これらの特性は、正確な熱的および電気的特性を必要とするセンサー、アクチュエータ、およびその他の電子部品の開発にとって重要です .

ヘテロ環式化合物の開発

この化合物は、医薬品化学の基礎であるヘテロ環式化合物の開発において役割を果たします。 ヘテロ環は多くの薬物に見られ、創薬における化学構造の多様性にとって不可欠です .

光電子用途

NLO材料の合成における役割から、3-ヨード安息香酸ベンジルは光電子分野でも重要です。 それは、レーザー、LEDディスプレイ、および太陽電池に使用される材料の創製に貢献し、これは現代の技術に不可欠です .

化学における高度な研究

最後に、3-ヨード安息香酸ベンジルは、新しい化学反応と合成技術を探求するための高度な研究に使用されています。 その反応性と汎用性により、新規合成方法論の開発に適した候補となり、化学合成のブレークスルーにつながる可能性があります .

作用機序

Mode of Action

It’s worth noting that benzyl compounds often interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or modulating biochemical pathways .

Biochemical Pathways

Benzyl compounds are known to interact with various biochemical pathways, potentially influencing processes such as protein synthesis, lipid transport, and stress response .

Result of Action

It’s worth noting that the effects of benzyl compounds at the molecular and cellular level can be diverse, potentially influencing cell signaling, gene expression, and cellular metabolism .

Action Environment

The action, efficacy, and stability of Benzyl 3-iodobenzoate can be influenced by various environmental factors. These factors can include temperature, pH, presence of other chemicals, and specific characteristics of the biological system in which the compound is acting . .

特性

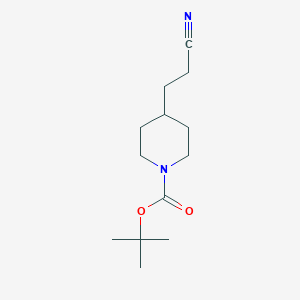

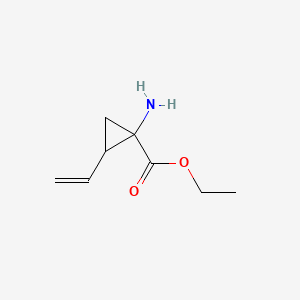

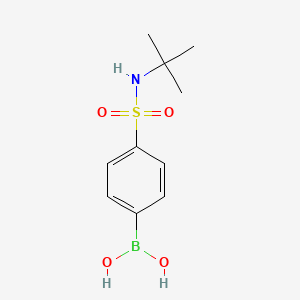

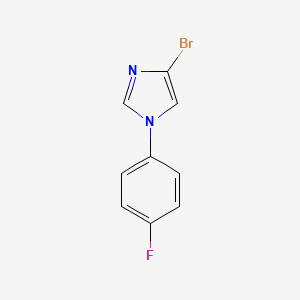

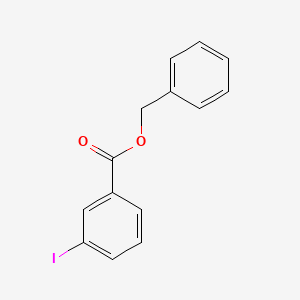

IUPAC Name |

benzyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLZKXHASXBOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623942 | |

| Record name | Benzyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

437604-16-5 | |

| Record name | Benzyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。